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Compound of Interest

Compound Name: Asp-AMS

Cat. No.: B15612854

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asp-AMS, with the CAS number 828288-98-8, is a potent and specific inhibitor of aspartyl-
tRNA synthetase (AspRS), demonstrating a pronounced selectivity for the mitochondrial
isoform over its cytosolic and bacterial counterparts. This technical guide provides a
comprehensive overview of Asp-AMS, including its mechanism of action, quantitative inhibitory
data, relevant experimental protocols, and the downstream cellular signaling pathways affected
by its activity. The information is intended to support further research and development efforts
involving this molecule.

Core Compound Information

Property Value Reference
CAS Number 828288-98-8 N/A

_ 5-O-[N-(L-
Full Chemical Name N/A

aspartyl)sulfamoylladenosine

Molecular Formula C14H19N709S N/A

Molecular Weight 461.41 g/mol N/A

Mechanism of Action
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Asp-AMS functions as a competitive inhibitor of aspartyl-tRNA synthetase (AspRS). Itis an
analogue of the natural reaction intermediate, aspartyl-adenylate. By binding to the active site
of AspRS, Asp-AMS prevents the charging of tRNAAsp with aspartate, a critical step in protein
synthesis.

The inhibitory effect of Asp-AMS is significantly more potent against the human mitochondrial
aspartyl-tRNA synthetase (mt-AspRS) compared to the human cytosolic (cyt-AspRS) and
bacterial forms of the enzyme.

Quantitative Inhibitory Data

The inhibitory potency of Asp-AMS has been quantified through the determination of its
inhibition constant (Ki). The following table summarizes the reported Ki values for Asp-AMS
against different forms of aspartyl-tRNA synthetase.

Fold-Increase in

Enzyme Target Ki Value Potency (vs. cyt- Reference
AspRS)
Human mitochondrial
10 nM 30x [1]
AspRS (mt-AspRS)
Human cytosolic
300 nM 1x [1]

AspRS (cyt-AspRS)

Experimental Protocols
Synthesis of Asp-AMS

A general method for the synthesis of 5'-O-[N-(acyl)sulfamoylladenosine derivatives, including
Asp-AMS, can be achieved through solid-phase synthesis. This methodology offers a reliable
and efficient route to produce these compounds.

Workflow for Solid-Phase Synthesis of Asp-AMS:

Solid-phase synthesis workflow for Asp-AMS.
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A detailed protocol for a similar class of compounds involves the use of a Rink amide
polystyrene solid support with an appropriately protected ribo-purine starting material.[2] The
synthesis proceeds through a series of coupling and deprotection steps to build the final
molecule on the solid support, followed by cleavage and final purification.

Determination of Inhibitory Potency (Ki)

The inhibition constants (Ki) for Asp-AMS are determined through enzyme kinetic studies. A
common method employed for studying the binding of inhibitors to their target enzymes is
Isothermal Titration Calorimetry (ITC).

Experimental Workflow for Ki Determination using ITC:

Sample Preparation

Prepare Asp-AMS Solution Isothermal Titration Calorimetry Data Analysis

+| Titrate Asp-AMS into Enzyme Solution }—»‘ Measure Heat Change upon Binding ‘—% Generate Binding Isotherm ‘—»‘ Fit Data to a Binding Model H Calculate Ki, AH, and AS

Prepare mt-AspRS/cyt-AspRS Solution

Click to download full resolution via product page

Workflow for Ki determination using ITC.

In a typical ITC experiment, a solution of the enzyme (e.g., human mitochondrial aspartyl-tRNA
synthetase) is placed in the sample cell, and the inhibitor (Asp-AMS) is titrated into the cell in
small aliquots. The heat released or absorbed upon binding is measured, allowing for the
determination of the binding affinity (Ka), which can be used to calculate the inhibition constant
(Ki), as well as the enthalpy (AH) and entropy (AS) of binding.[1]

Analytical Methods

The characterization and quantification of Asp-AMS and related compounds can be performed
using standard analytical techniques.
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» High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the
purification and purity assessment of Asp-AMS. A reversed-phase column with a suitable
mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or ammonium
formate) would be appropriate for separating Asp-AMS from starting materials and
byproducts.

e Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the
synthesized Asp-AMS. When coupled with HPLC (LC-MS), it can provide both separation
and identification of the compound in complex mixtures.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (*H and 12C) is
essential for the structural elucidation of Asp-AMS, confirming the connectivity of atoms
within the molecule.

Signaling Pathways and Cellular Consequences

The primary molecular event initiated by Asp-AMS is the inhibition of mitochondrial protein
synthesis due to the lack of charged tRNAAsp. This disruption of mitochondrial translation has
significant downstream consequences for cellular homeostasis, primarily through the activation
of cellular stress responses.

Signaling Pathway Activated by mt-AspRS Inhibition:
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Integrated Stress Response activation by mt-AspRS inhibition.
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Inhibition of mitochondrial aspartyl-tRNA synthetase leads to an accumulation of uncharged
tRNAAsp within the mitochondria. This accumulation is a signal of mitochondrial stress that can
activate the Integrated Stress Response (ISR).[3][4] The ISR is a key signaling network that
allows cells to adapt to various stress conditions. A central event in the ISR is the
phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (elF2a) by kinases such as
GCN2. Phosphorylated elF2a leads to a global reduction in protein synthesis but selectively
promotes the translation of specific mMRNAs, such as that of the transcription factor ATF4. ATF4,
in turn, upregulates the expression of genes involved in amino acid metabolism, oxidative
stress resistance, and apoptosis, in an attempt to restore cellular homeostasis.

Conclusion

Asp-AMS is a valuable research tool for studying the role of mitochondrial protein synthesis in
cellular physiology and disease. Its high potency and selectivity for mitochondrial ASpRS make
it a precise probe for dissecting the consequences of mitochondrial translational stress. This
guide provides a foundational understanding of Asp-AMS, which should facilitate its application
in diverse research settings, from basic science to drug discovery. Further investigations into its
in vivo efficacy and pharmacokinetic properties are warranted to explore its full therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Asp-AMS (CAS Number
828288-98-8)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612854#asp-ams-cas-number-828288-98-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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